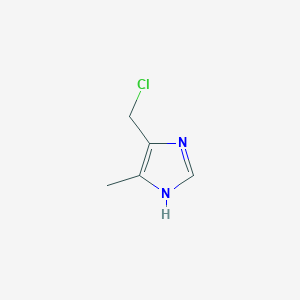

5-(chloromethyl)-4-methyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZXPRHPPCTRHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 4 Methyl 1h Imidazole

Classical Approaches to 5-(Chloromethyl)-4-methyl-1H-imidazole

The traditional syntheses of this compound are well-documented, centering on two main strategies: the direct chloromethylation of a simpler imidazole (B134444) precursor and the chemical conversion of a functionalized intermediate.

Chloromethylation of 4-Methyl-1H-imidazole

A direct and industrially scalable method for preparing this compound is the chloromethylation of 4-methyl-1H-imidazole. google.comgoogle.com This process involves reacting 4-methyl-1H-imidazole with formaldehyde, or a formaldehyde oligomer like paraformaldehyde, in an aqueous solution. google.comgoogle.com The reaction is conducted in the presence of an excess of hydrogen chloride, typically using concentrated hydrochloric acid, sometimes supplemented with hydrogen chloride gas. google.comgoogle.com

The reaction can be carried out at temperatures ranging from 25°C to 160°C. google.com It is often performed in a closed system under pressure to facilitate the reaction. google.com This direct approach is notable because it was not initially expected to be a smooth reaction, as imidazole compounds are often deactivated by protonation in strongly acidic environments. google.com However, the process has proven to be an effective industrial method for producing the target compound, typically as its hydrochloride salt. google.comgoogle.com

Conversions from 4-Methyl-5-hydroxymethyl-1H-imidazole Precursors

Before the development of the direct chloromethylation method, the synthesis of this compound was primarily achieved through the conversion of 4-methyl-5-hydroxymethyl-1H-imidazole. google.com This two-step approach first requires the synthesis of the hydroxymethyl precursor. This can be accomplished by reacting 4-methylimidazole with formaldehyde, often under basic conditions at elevated temperatures. google.com

Once the 4-methyl-5-hydroxymethyl-1H-imidazole is obtained, it is converted to the desired chloromethyl derivative. This is typically achieved by reacting the precursor with an inorganic acid halide, such as thionyl chloride or by using hydrogen chloride. google.com This method, while effective, involves an additional synthetic step compared to direct chloromethylation.

| Method | Starting Material | Key Reagents | Typical Conditions | Product Form |

| Direct Chloromethylation | 4-Methyl-1H-imidazole | Formaldehyde, Hydrogen Chloride | Aqueous HCl, 25-160°C, often under pressure | This compound hydrochloride |

| Precursor Conversion | 4-Methyl-5-hydroxymethyl-1H-imidazole | Thionyl Chloride or HCl | Varies depending on chlorinating agent | This compound hydrochloride |

Modern Synthetic Strategies for Imidazole Derivatives

While classical methods are specific to the target compound, modern organic synthesis offers a broader toolkit for constructing the imidazole scaffold itself. These strategies are often characterized by improved efficiency, reduced environmental impact, and the ability to create a diverse range of substituted imidazoles.

Microwave-Assisted Synthesis Techniques Applied to Imidazoles

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, including the formation of imidazole derivatives. This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, higher yields, and often cleaner reactions with fewer by-products. nih.gov The syntheses can be performed under solvent-free conditions, sometimes using a solid support like silica gel, which can also act as an acidic catalyst to enhance the process. This approach is well-suited for creating libraries of imidazole-based compounds for drug discovery, offering a rapid and efficient pathway to diverse structures. nih.govacs.org

Green Chemistry Principles in Imidazole Ring Formation

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact. jipbs.comnih.gov This involves the use of environmentally benign solvents (or solvent-free conditions), renewable starting materials, and non-toxic catalysts. jipbs.comnih.gov One-pot multicomponent reactions are a cornerstone of this approach, as they reduce waste by combining several synthetic steps into a single operation. asianpubs.org A notable example is the use of natural, biodegradable catalysts like lemon juice for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. jipbs.com Such methods provide sustainable and cost-effective alternatives to traditional synthetic routes. jipbs.com

Metal-Catalyzed and Metal-Free Approaches to Imidazole Scaffold Construction

The construction of the core imidazole ring can be achieved through both metal-catalyzed and metal-free strategies, offering flexibility in synthetic design.

Metal-Catalyzed Approaches: Transition metals like copper, rhodium, and palladium are effective catalysts for forming the imidazole scaffold. nih.govbiomedpharmajournal.org Copper catalysts, for instance, are used in oxidative cyclization and multicomponent reactions to build the imidazole ring system. nih.gov These catalysts work by facilitating key bond-forming steps, often under milder conditions than non-catalyzed reactions. biomedpharmajournal.org

Metal-Free Approaches: In line with green chemistry principles, there is growing interest in metal-free synthetic routes. acs.orgnih.govnih.gov These methods avoid the cost and potential toxicity associated with heavy metals. nih.gov Acid-promoted multicomponent reactions are a common metal-free strategy, where an acid catalyst facilitates the condensation of various components to form the imidazole product in good to excellent yields. acs.orgnih.gov Another approach involves the aerobic, one-pot reaction of arylmethylamines and dicarbonyls, which proceeds efficiently without the need for a metal catalyst. rsc.org

| Strategy | Key Features | Advantages | Example Catalyst/Condition |

| Microwave-Assisted | Use of microwave irradiation for heating | Rapid reaction times, high yields, fewer by-products | Solvent-free, silica gel support |

| Green Chemistry | Use of benign solvents, catalysts, and one-pot reactions | Reduced environmental impact, lower cost, sustainability | Lemon juice as a biocatalyst |

| Metal-Catalyzed | Employs transition metal catalysts (e.g., Cu, Rh, Pd) | High efficiency, mild reaction conditions | Copper salts in oxidative cyclizations |

| Metal-Free | Avoids the use of metal catalysts | Lower toxicity, reduced cost, easier purification | Acid-promoted multicomponent reactions |

Regioselective Synthesis of this compound

A significant advancement in the synthesis of this compound has been the development of a direct, one-step chloromethylation process. This method offers a regioselective route to the desired product, primarily in the form of its hydrochloride salt.

The core of this synthetic strategy involves the reaction of 4-methylimidazole with formaldehyde or a formaldehyde oligomer, such as paraformaldehyde or 1,3,5-trioxane, in an aqueous solution containing an excess of hydrogen chloride. google.com This process is advantageous as it directly yields the 5-chloromethyl isomer, which is the more sought-after intermediate in many applications.

The reaction can be illustrated by the following general equation:

Key parameters influencing this regioselective synthesis include the reaction temperature, which can range from 25 to 160°C, and the concentration of the reactants. google.com Typically, the 4-methylimidazole is dissolved in concentrated aqueous hydrochloric acid to create a 10-25% strength by weight solution. google.com The molar ratio of 4-methylimidazole to formaldehyde is generally maintained between 1:1 and 1:1.5. google.com To ensure an excess of hydrogen chloride, gaseous hydrogen chloride can be passed through the reaction mixture. google.com

The regioselectivity of this reaction is a critical aspect, as other isomers could potentially form. However, the described method provides a direct pathway to the 5-substituted product. This direct chloromethylation circumvents the need for multi-step syntheses that were previously employed, which often involved the reduction of 4-methyl-imidazole-5-carboxylic acid esters. google.com

Table 1: Reaction Parameters for the Regioselective Synthesis of this compound Hydrochloride

| Parameter | Value/Range | Source |

| Starting Material | 4-methylimidazole | google.com |

| Reagents | Formaldehyde (or its oligomers), Hydrogen Chloride | google.com |

| Solvent | Aqueous Hydrochloric Acid | google.com |

| Temperature | 25 to 160 °C | google.com |

| Molar Ratio (4-methylimidazole:Formaldehyde) | 1:1 to 1:1.5 | google.com |

| Pressure | Can be carried out in a closed system under pressure | google.com |

Considerations for Scalable Synthesis and Industrial Feasibility

The industrial-scale production of this compound has been significantly enhanced by the adoption of the direct chloromethylation method. This process is described as simple and readily applicable to industrial manufacturing, making the compound more accessible as an intermediate for further chemical syntheses. google.com

Prior to the development of this direct route, the synthesis of the precursor, 4-methyl-5-hydroxymethyl-imidazole, involved complex and hazardous procedures. One such method was the reduction of 4-methyl-imidazole-5-carboxylic acid esters using alkali metals, like sodium or calcium, in liquid ammonia. google.com This older process was characterized as lengthy, expensive, and challenging to implement on an industrial scale due to the difficulties and dangers associated with handling large quantities of reactive metals in liquid ammonia. google.com

The direct chloromethylation process overcomes these significant hurdles. Key factors contributing to its industrial feasibility include:

Simplicity: The one-step nature of the reaction reduces the number of unit operations, which in turn can lower production costs and processing time.

Cost-Effectiveness: The starting materials, 4-methylimidazole and formaldehyde, are readily available and relatively inexpensive bulk chemicals.

Scalability: The reaction can be performed in standard chemical reactors, including closed systems under pressure, which allows for controlled and efficient large-scale production. google.com

The economic and practical advantages of this direct synthesis route have made this compound a readily available industrial intermediate. google.com This accessibility is crucial for the synthesis of various derivatives, including 4-methyl-5-hydroxymethyl-imidazole, which can be obtained from the chloromethyl compound. google.com

Table 2: Comparison of Synthetic Routes for Industrial Feasibility

| Feature | Direct Chloromethylation | Previous Methods (e.g., Reduction) | Source |

| Number of Steps | One-step | Multi-step | google.com |

| Starting Materials | 4-methylimidazole, Formaldehyde | 4-methyl-imidazole-5-carboxylic acid esters | google.com |

| Reagents | Hydrogen Chloride | Alkali metals (e.g., Sodium) in liquid ammonia | google.com |

| Industrial Scalability | Simple, readily scalable | Difficult, lengthy, expensive | google.com |

| Safety Concerns | Standard handling of acids | Handling of large quantities of reactive metals | google.com |

Chemical Reactivity and Mechanistic Insights of 5 Chloromethyl 4 Methyl 1h Imidazole

Reactivity Profile of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) is an electrophilic center due to the polarization of the carbon-chlorine bond, making it susceptible to reactions with nucleophiles. This functional group is the primary site for alkylation reactions.

The primary mechanism for reactions at the chloromethyl group is nucleophilic substitution, where the chloride ion acts as a leaving group. This substitution can proceed through either a bimolecular (Sₙ2) or a unimolecular (Sₙ1) pathway, with the predominant mechanism depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comlibretexts.org

The Sₙ2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time the chloride leaving group departs. masterorganicchemistry.comyoutube.com This mechanism is generally favored for primary alkyl halides like the chloromethyl group because of minimal steric hindrance. youtube.compressbooks.pub The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Conversely, the Sₙ1 pathway involves a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com While primary carbocations are typically unstable, the carbocation formed from 5-(chloromethyl)-4-methyl-1H-imidazole could be stabilized by resonance with the adjacent imidazole (B134444) ring. This potential for stabilization makes the Sₙ1 pathway plausible under certain conditions, such as in the presence of polar protic solvents which can solvate both the leaving group and the carbocation intermediate. libretexts.orgyoutube.com

The choice between these two pathways is a critical consideration in synthetic applications, such as in the synthesis of the drug Cimetidine, where this compound is a key intermediate. google.comgoogleapis.comnih.gov

| Feature | Sₙ2 Pathway | Sₙ1 Pathway |

| Mechanism | Concerted, one-step process youtube.com | Stepwise, with carbocation intermediate masterorganicchemistry.com |

| Rate Law | Rate = k[Substrate][Nucleophile] pressbooks.pub | Rate = k[Substrate] pressbooks.pub |

| Substrate Preference | Favored by primary (1°) substrates due to low steric hindrance youtube.com | Favored by tertiary (3°) substrates due to carbocation stability youtube.com |

| Nucleophile | Requires strong nucleophiles pressbooks.pub | Can proceed with weak nucleophiles pressbooks.pub |

| Solvent | Favored by polar aprotic solvents (e.g., Acetone, DMSO) libretexts.org | Favored by polar protic solvents (e.g., H₂O, ROH) libretexts.org |

| Stereochemistry | Inversion of configuration pressbooks.pub | Racemization pressbooks.pub |

While the chloromethyl group is inherently electrophilic, its reactivity can be inverted using specific chemical strategies. One notable method is the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). nih.govsemanticscholar.org TDAE is a powerful organic reducing agent that reacts with halogenated compounds, like the chloromethyl group, to generate a carbanion under mild conditions. nih.govsemanticscholar.org This is achieved through two sequential single-electron transfers. semanticscholar.org

This TDAE-mediated strategy effectively transforms the electrophilic chloromethyl carbon into a potent nucleophile. The resulting carbanion can then react with a variety of electrophiles, such as aromatic aldehydes and α-carbonyl esters, to form new carbon-carbon bonds. nih.govnih.gov Research on related nitroimidazole compounds has demonstrated that this method allows for the synthesis of highly functionalized derivatives. nih.govsemanticscholar.orgthieme-connect.comproquest.com The reaction of a TDAE-generated carbanion from a chloromethyl-imidazole derivative with various electrophiles leads to the formation of complex alcohol derivatives in moderate to good yields. nih.govsemanticscholar.org

| Electrophile | Resulting Product Structure (Illustrative) |

| Aromatic Aldehyde (Ar-CHO) | Imidazole-CH₂-CH(OH)-Ar |

| α-Keto Ester (R-CO-COOEt) | Imidazole-CH₂-C(OH)(R)-COOEt |

| Ketone (R-CO-R') | Imidazole-CH₂-C(OH)(R)(R') |

This table illustrates the types of products formed when the TDAE-generated carbanion reacts with different electrophiles, based on studies of similar compounds. nih.govthieme-connect.com

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle that possesses a unique reactivity profile due to the presence of two nitrogen atoms. One nitrogen is "pyrrole-like" and contributes two electrons to the aromatic π-system, while the other is "pyridine-like" with its lone pair in an sp² orbital in the plane of the ring. quora.com

Nucleophilic aromatic substitution (SₙAr) on an imidazole ring is generally difficult because the ring is electron-rich. Such reactions typically require the presence of strong electron-withdrawing groups, such as a nitro group, to activate the ring system towards attack by a nucleophile. rsc.orgresearchgate.netlibretexts.org Given that this compound contains an electron-donating methyl group and only a weakly withdrawing chloromethyl group, the imidazole nucleus is not sufficiently activated for nucleophilic attack under standard conditions. nih.gov

For imidazole rings with a hydrogen atom on one of the nitrogens, prototropic tautomerism is a key feature that significantly influences reactivity. mdpi.com 4-methyl-1H-imidazole exists as an equilibrium mixture of two tautomers: 4-methyl-1H-imidazole and 5-methyl-1H-imidazole. nih.govaip.org This equilibrium means that for the title compound, the proton can reside on either N1 or N3.

This tautomerism has several important consequences:

Nucleophilicity of Nitrogen: The tautomeric equilibrium determines the character of the nitrogen atoms. The sp²-hybridized nitrogen with the lone pair (the "pyridine-like" nitrogen) is basic and nucleophilic, while the NH nitrogen (the "pyrrole-like" nitrogen) is not. nih.gov The position of the proton dictates which nitrogen atom can act as a nucleophile in reactions like alkylation or acylation.

Electronic Distribution: The position of the proton affects the electron density distribution within the aromatic ring, which in turn influences the regioselectivity of electrophilic substitution reactions. nih.gov

Equilibrium Position: The ratio of the tautomers can be influenced by factors such as the solvent, temperature, and pH. mdpi.comnih.gov In the gas phase, the 4-methyl tautomer is generally found to be predominant over the 5-methyl tautomer. aip.org

Controlling the tautomeric state is a strategy that can be used to switch the reactivity of the imidazole ring, for example, by using an external stimulus to favor the tautomer that presents a nucleophilic lone pair for a desired reaction. nih.gov

Derivatization and Functionalization Strategies Utilizing 5 Chloromethyl 4 Methyl 1h Imidazole

Chemical Transformations at the Chloromethyl Group (C5-position)

The chloromethyl group at the C5-position of 5-(chloromethyl)-4-methyl-1H-imidazole is a highly reactive site, amenable to nucleophilic substitution reactions. This reactivity is the basis for the synthesis of a variety of derivatives, including ethers, thioethers, substituted amines, and azides.

The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.comwikipedia.orglibretexts.orgtcichemicals.com This method involves the reaction of an alkoxide with the chloromethyl group, proceeding via an S(_N)2 mechanism. masterorganicchemistry.comwikipedia.org The reaction is typically carried out by treating the imidazole (B134444) derivative with a sodium or potassium alkoxide in a suitable solvent. The choice of the alkoxide determines the nature of the resulting ether. For instance, reaction with sodium methoxide (B1231860) would yield the corresponding methyl ether. The efficiency of the Williamson ether synthesis is generally high, particularly with primary alkyl halides like the chloromethyl group of the starting imidazole. masterorganicchemistry.com

Similarly, thioethers can be readily synthesized by reacting this compound with a thiol in the presence of a base. mdpi.comnih.govacsgcipr.orgnih.govresearchgate.net This reaction, analogous to the Williamson ether synthesis, involves the formation of a thiolate anion which then acts as a potent nucleophile, displacing the chloride ion. A variety of thiols, both aliphatic and aromatic, can be employed, leading to a diverse range of thioether derivatives. mdpi.comnih.gov

The synthesis of substituted amines from this compound is also achieved through nucleophilic substitution. Primary or secondary amines can act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group to form a new carbon-nitrogen bond. This reaction typically requires a base to neutralize the hydrochloric acid generated during the reaction. The use of different amines allows for the introduction of a wide array of substituents, leading to a library of N-substituted imidazole derivatives.

| Derivative | Synthetic Method | Reagents |

|---|---|---|

| Ethers | Williamson Ether Synthesis | Alkoxide (e.g., NaOR) |

| Thioethers | Nucleophilic Substitution | Thiol (RSH) and a base |

| Substituted Amines | Nucleophilic Substitution | Primary or secondary amine (RNH₂ or R₂NH) and a base |

The chloromethyl group of this compound can be readily converted to an azidomethyl group by reaction with sodium azide. This nucleophilic substitution reaction provides a versatile intermediate, 5-(azidomethyl)-4-methyl-1H-imidazole, which is a key precursor for "click chemistry" reactions. alliedacademies.orgorganic-chemistry.orgnih.govtcichemicals.commdpi.com

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules. alliedacademies.orgnih.govtcichemicals.com The azidomethyl derivative of the imidazole can react with a wide variety of terminal alkynes in the presence of a copper(I) catalyst to form stable 1,4-disubstituted 1,2,3-triazole linkages. nih.gov This reaction is highly efficient, regioselective, and tolerant of a broad range of functional groups, making it an ideal method for creating diverse molecular architectures. alliedacademies.orgtcichemicals.com The resulting triazole-linked imidazole derivatives have potential applications in various fields, including medicinal chemistry and materials science. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can also be employed, which typically yields the 1,5-disubstituted triazole isomer. alliedacademies.org

| Reaction | Catalyst | Product |

|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium complex (e.g., Cp*RuCl) | 1,5-Disubstituted 1,2,3-triazole |

The reactive chloromethyl group can also be utilized to form conjugated systems by reacting with appropriate nucleophiles. An example is the synthesis of imidazole-coumarin conjugates. nih.govresearchgate.net These conjugates can be prepared by reacting a coumarin (B35378) derivative containing a nucleophilic group with this compound. For instance, a thiomethyl-linked conjugate can be synthesized by reacting a coumarin-2-thione with the chloromethyl imidazole derivative in the presence of a base. nih.gov The resulting compounds, which combine the structural features of both imidazole and coumarin moieties, have been investigated for their biological activities. nih.govresearchgate.net

Functionalization of the Imidazole Nitrogen (N1-position)

The imidazole ring possesses two nitrogen atoms, and the N1-position is a common site for functionalization, particularly through alkylation and arylation reactions. rsc.orgotago.ac.nzresearchgate.net

Regioselective N-alkylation of unsymmetrical imidazoles can be influenced by steric and electronic factors, as well as the reaction conditions. otago.ac.nzresearchgate.net For 4-methyl-1H-imidazole, alkylation can occur at either N1 or N3 (which is equivalent to N1 of the 5-methyl tautomer). The presence of the methyl group at the 4-position can influence the regioselectivity of the reaction. otago.ac.nz N-alkylation is typically achieved by treating the imidazole with an alkyl halide in the presence of a base. researchgate.net

Palladium-catalyzed N-arylation is a powerful method for the synthesis of N-aryl imidazoles. mit.edunih.govmit.edunih.govrsc.org This reaction involves the coupling of an imidazole with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. mit.edunih.gov For unsymmetrical imidazoles, achieving high regioselectivity for N1-arylation can be challenging, but specific catalyst systems have been developed to favor the formation of the N1-arylated product. mit.edu The choice of ligand is crucial for the success and selectivity of the reaction. mit.edunih.gov

Advanced Functionalization Methods Applied to Imidazole Systems

Beyond the classical functionalization of the chloromethyl group and the imidazole nitrogens, advanced methods such as transition metal-catalyzed C-H activation have been employed to directly functionalize the imidazole ring.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. nih.govnih.govnih.govrsc.orgelsevierpure.comresearchgate.netnagoya-u.ac.jp For the imidazole ring, C-H activation can be directed to specific positions, allowing for the introduction of various functional groups.

Rhodium-catalyzed C-H activation has been successfully applied to the intramolecular alkylation of substituted imidazoles. nih.govnih.govrsc.orgresearchgate.net These reactions can proceed with high enantioselectivity when chiral ligands are employed, providing access to chiral imidazole derivatives. nih.gov Nickel-catalyzed C-H arylation has also been developed for imidazoles, enabling the formation of C-C bonds between the imidazole ring and aryl groups. nih.govrsc.orgelsevierpure.comresearchgate.netnagoya-u.ac.jp These methods often utilize a directing group to control the site of C-H activation, typically at the C2 or C5 position of the imidazole ring. nih.govrsc.org

| Catalyst | Reaction Type | Functionalized Position |

|---|---|---|

| Rhodium | Intramolecular Alkylation | Varies based on substrate |

| Nickel | Arylation | C2 or C5 |

Metal-Free Approaches to Carbon-Hydrogen Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions which often require pre-functionalized starting materials. In the context of imidazole chemistry, and specifically concerning this compound, the application of metal-free C-H functionalization strategies is an area of growing interest. While direct, documented examples of metal-free C-H functionalization on this compound are not extensively reported in the reviewed scientific literature, the reactivity of the imidazole core suggests the applicability of several established metal-free methodologies. These approaches hold promise for the derivatization of such substituted imidazoles, avoiding the use of transition metal catalysts.

Recent advancements have demonstrated the feasibility of C-H functionalization on various imidazole and imidazo-fused heterocyclic systems without the need for metal catalysts. researchgate.net These methods primarily focus on the activation of C-H bonds at the C2, C4, and C5 positions of the imidazole ring, which are susceptible to radical or electrophilic attack.

One prominent strategy involves visible-light-promoted photocatalysis. researchgate.net This approach utilizes organic dyes or other photosensitizers to initiate radical-based transformations, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at specific C-H positions of the imidazole ring. For instance, the C-H arylation of various azole derivatives has been achieved using photocatalysis, showcasing broad substrate scope and functional group tolerance. researchgate.net

Another significant metal-free approach is the use of arylhydrazines as arylating agents. This method has been successfully applied to the C-3 position of imidazo[1,2-a]pyridines, demonstrating the potential for direct arylation of the imidazole core under ambient and metal-free conditions. The reactivity of the imidazole ring in this compound suggests that similar strategies could be explored for its derivatization.

Furthermore, acid-promoted multicomponent reactions have been developed for the synthesis of highly substituted imidazole derivatives in a metal-free manner. acs.org These one-pot syntheses often involve the functionalization of C-H bonds during the cyclization and aromatization steps. While typically used for the de novo synthesis of the imidazole ring, the principles of activating C-H bonds under acidic, metal-free conditions could potentially be adapted for the post-synthetic modification of existing imidazole scaffolds.

The exploration of these metal-free C-H functionalization strategies for this compound would be a valuable contribution to the field, providing novel pathways for the synthesis of new derivatives with potential applications in medicinal chemistry and materials science. The table below summarizes general conditions for some of these metal-free C-H functionalization methods as applied to related imidazole compounds, illustrating the potential reaction parameters that could be investigated for the target molecule.

Table 1: Overview of Selected Metal-Free C-H Functionalization Methods for Imidazole Derivatives

| Methodology | Reagents and Conditions | Position of Functionalization | Substrate Scope Example | Reference |

| Visible-Light Photocatalysis | Organic Dye (e.g., Rose Bengal), Visible Light, Oxidant | Typically C2 | Imidazo[1,2-a]pyridines | researchgate.net |

| Arylation with Arylhydrazines | Arylhydrazine, Base (e.g., DBU), Air | C3 (on Imidazo[1,2-a]pyridines) | Imidazo[1,2-a]pyridines | Not directly in provided snippets |

| Acid-Promoted MCR | Aldehydes, Amines, α-Diketones, Acid (e.g., AcOH) | Multiple during ring formation | General Imidazole Synthesis | rsc.orgsemanticscholar.org |

| Methylene Insertion | Formaldehyde, Room Temperature | C-H bond of Imidazo[1,5-a]pyridine | Imidazo[1,5-a]pyridines | acs.org |

Theoretical and Computational Chemistry Studies of 5 Chloromethyl 4 Methyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 5-(chloromethyl)-4-methyl-1H-imidazole. These calculations provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and various electronic properties that govern its chemical behavior.

Detailed research findings from computational studies on substituted imidazoles allow for predictions regarding the electronic properties of this compound. The presence of a methyl group at the C4 position and a chloromethyl group at the C5 position of the imidazole (B134444) ring is expected to significantly influence its electronic landscape. The methyl group, being an electron-donating group, would likely increase the electron density of the imidazole ring. Conversely, the electron-withdrawing nature of the chlorine atom in the chloromethyl group would have an opposing effect.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Other calculated parameters, such as the molecular electrostatic potential (MEP), can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character, and a positive potential around the chloromethyl group, highlighting its electrophilic nature.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, this approach can be used to explore various reaction pathways, such as nucleophilic substitution at the chloromethyl group or reactions involving the imidazole ring itself.

By mapping the potential energy surface of a reaction, computational methods can determine the activation energies associated with different pathways, thereby predicting the most favorable reaction route. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced by a nucleophile, computational modeling can elucidate the structure of the transition state and the energy barrier that must be overcome for the reaction to proceed.

These studies often employ DFT methods to optimize the geometries of reactants, products, intermediates, and transition states. The calculated energies of these species allow for the construction of a detailed reaction profile, providing a deeper understanding of the reaction mechanism at a molecular level.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| SN2 Reaction with a Generic Nucleophile | 15-20 |

| SN1 Reaction (formation of carbocation) | >30 |

The data in Table 2, while hypothetical, illustrates how computational modeling can be used to compare the feasibility of different reaction mechanisms. In this case, the lower activation energy for the SN2 pathway would suggest that this is the more likely mechanism for nucleophilic substitution on the chloromethyl group.

Prediction of Structure-Reactivity Relationships through Molecular Simulation

Molecular simulation techniques, including molecular dynamics (MD) and Monte Carlo methods, can be used to explore the conformational landscape of this compound and its interactions with other molecules. These simulations provide a dynamic picture of the molecule's behavior, which can be correlated with its reactivity.

By analyzing the conformational preferences of the chloromethyl group relative to the imidazole ring, it is possible to predict how its orientation might affect its accessibility to reactants. Furthermore, simulations of the molecule in different solvent environments can reveal how solvation influences its structure and reactivity.

Structure-reactivity relationships can be established by systematically modifying the structure of the molecule in silico and observing the effect on its calculated properties. For example, replacing the chlorine atom with other halogens or altering the substituents on the imidazole ring can provide insights into how these changes modulate the molecule's electronic structure and, consequently, its chemical reactivity. These predictive studies are invaluable for the rational design of new molecules with desired properties.

Advanced Analytical Methodologies for Characterization of 5 Chloromethyl 4 Methyl 1h Imidazole and Its Derivatives

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating 5-(chloromethyl)-4-methyl-1H-imidazole from impurities and for the analysis of its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many imidazole (B134444) derivatives. The versatility of HPLC lies in its various stationary phases, mobile phase compositions, and a wide array of detection methods that can be tailored to the specific analyte.

For the analysis of imidazole-containing compounds, reversed-phase HPLC is frequently employed. Columns such as C8 and C18 are common choices for the separation of these moderately polar compounds. The selection of the mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the best separation efficiency.

Diverse detection methods can be coupled with HPLC to enhance sensitivity and selectivity:

UV-Visible (UV-Vis) Spectroscopy: Imidazole derivatives often possess a chromophore that allows for detection using UV-Vis detectors. The wavelength of maximum absorbance (λmax) is determined to achieve the highest sensitivity for quantification.

Fluorescence Detection: For derivatives that are fluorescent or can be derivatized with a fluorescent tag, this method offers higher sensitivity and selectivity compared to UV-Vis detection.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and structural data through fragmentation analysis, offering the highest degree of certainty in compound identification. This is particularly useful for identifying unknown impurities or metabolites of this compound.

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C8 or C18, 5 µm particle size |

| Mobile Phase | Methanol/Water or Acetonitrile/Water gradient |

| Detection | UV-Vis, Fluorescence, Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile compounds. However, many imidazole derivatives, including this compound, may have limited volatility due to their polarity and potential for hydrogen bonding. To overcome this, derivatization techniques are often employed to increase their volatility and improve their chromatographic behavior.

Derivatization involves a chemical reaction to convert the analyte into a more volatile and thermally stable compound. Common derivatization strategies for compounds with active hydrogens, such as the N-H group in the imidazole ring, include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

Acylation: This involves the introduction of an acyl group, for instance, by using reagents like trifluoroacetic anhydride (B1165640) (TFAA).

Alkylation: This method introduces an alkyl group to the molecule.

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects and fragments the individual components, providing a unique mass spectrum that acts as a molecular fingerprint for identification. The fragmentation pattern can be used to confirm the structure of the derivatized this compound and its derivatives.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives. These methods provide detailed information about the molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For a closely related compound, 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, the following ¹H NMR signals have been reported in DMSO-d₆: a singlet at 9.25 ppm (1H, imidazole ring proton), a singlet at 7.8 ppm (1H, imidazole ring proton), a singlet at 4.95 ppm (2H, chloromethyl group), and a singlet at 3.9 ppm (3H, methyl group). chemicalbook.com The chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the imidazole ring.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

2D NMR Techniques: More complex structures may require 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete connectivity of the molecule.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.25 | Singlet | 1H | Imidazole Ring CH |

| 7.8 | Singlet | 1H | Imidazole Ring CH |

| 4.95 | Singlet | 2H | -CH₂Cl |

| 3.9 | Singlet | 3H | -CH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of an imidazole derivative would show characteristic absorption bands for various functional groups. For example, N-H stretching vibrations in imidazoles typically appear in the region of 3000-3500 cm⁻¹. sci.am C-H stretching vibrations are usually observed around 2900-3100 cm⁻¹. sci.am The C=N and C=C stretching vibrations within the imidazole ring give rise to bands in the 1400-1650 cm⁻¹ region. sci.am The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrations are strong in IR, others may be strong in Raman, providing a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, provides valuable structural information. The fragmentation of imidazole derivatives often involves the cleavage of the imidazole ring and the loss of substituents. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak.

Common fragmentation pathways for substituted imidazoles include the loss of small neutral molecules such as HCN. The fragmentation pattern is highly dependent on the nature and position of the substituents on the imidazole ring.

Electroanalytical Techniques for Studying Interfacial Interactions (e.g., SEIRAS for Imidazole Ring Functionalization)

Electroanalytical methods are a class of techniques that probe an analyte by measuring the potential and/or current in an electrochemical cell, providing valuable insights into the properties and behavior of molecules at interfaces. wikipedia.org For imidazole derivatives such as this compound, these techniques are particularly useful for understanding their interactions with surfaces, which is crucial for applications in areas like catalysis, sensor development, and corrosion inhibition. Among the advanced spectroelectrochemical methods, Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) stands out for its high sensitivity and ability to provide detailed structural information about molecules at the electrode-electrolyte interface. springernature.commdpi.com

SEIRAS leverages the enhancement of infrared absorption signals of molecules adsorbed on nanostructured metal surfaces, typically gold or silver, allowing for the detection of signals at the monolayer level. springernature.com This technique provides a molecular-level understanding of the adsorption, orientation, and interactions of the functional groups of imidazole derivatives on an electrically polarized electrode. mdpi.com

A study utilizing an electrochemical-SEIRAS method on self-assembled monolayers (SAMs) functionalized with an imidazole ring provided significant insights into the ring's interactions within its local environment. mdpi.com By forming the SAM on a gold surface, researchers could monitor changes in the imidazole ring group as a function of the applied electrode potential. mdpi.com The SEIRAS spectra revealed distinct vibrational modes associated with the imidazole ring and other parts of the molecule, whose position and intensity changed in response to electrical polarization and environmental factors like H-bonding. mdpi.com

Key findings from such research demonstrate the power of SEIRAS in elucidating interfacial dynamics:

Adsorption and Orientation: The technique can track the dynamics of molecule adsorption and reorientation. For instance, the intensity of amide bands (Am-I and Am-II) in the SAM can indicate whether the molecules are oriented more perpendicularly or parallel to the surface. mdpi.com A strong Am-II band is associated with a perpendicular orientation of the amide C-N bond relative to the surface. mdpi.com

Imidazole Ring Vibrations: Specific vibrational modes of the imidazole ring can be monitored. A mode at approximately 1492 cm⁻¹ and a doublet around 3117 and 3151 cm⁻¹ (attributed to =C2–H and =C5–H stretching, respectively) provide direct information on potential-induced changes in the imidazole group. mdpi.com

Environmental Interactions: SEIRAS can detect changes in hydrogen bonding. Variations in the concentration of the imidazole-functionalized molecule within a mixed monolayer were shown to affect the orientation of the imidazole ring and strengthen H-bonding interactions, which implies an increased accessibility of the functional imidazole group. mdpi.com

The data below summarizes key spectral information obtained through SEIRAS for characterizing an imidazole-functionalized monolayer, illustrating the detailed molecular insights achievable with this technique.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Significance in Interfacial Analysis |

| Amide I | ~1626-1649 | C=O stretching | Provides information on the secondary structure and orientation of amide groups within the monolayer. mdpi.com |

| Amide II | ~1558 | N-H in-plane bending and C-N stretching | A strong intensity suggests an orientation perpendicular to the surface, indicating an ordered molecular assembly. mdpi.com |

| Imidazole Ring | ~1487-1492 | C-N stretching of the imidazole ring | Directly probes the presence and state of the imidazole group at the interface. mdpi.com |

| Imidazole C-H | 3117 | =C2–H stretching | This mode, along with the =C5-H stretch, allows for detailed analysis of potential-induced changes specifically within the imidazole ring. mdpi.com |

| Imidazole C-H | 3151 | =C5–H stretching | Sensitive to the local electric field and interactions, offering a deeper understanding of the ring's interfacial behavior. mdpi.com |

Chemical Derivatization Strategies for Enhanced Analytical Performance

The analysis of small, polar molecules like this compound and its relatives can be challenging for common analytical techniques such as gas chromatography (GC) and liquid chromatography (LC). mdpi.com These compounds often exhibit high water solubility, low volatility, and may lack a strong chromophore for UV-Vis detection, leading to poor chromatographic retention, peak shape, and low sensitivity. mdpi.com Chemical derivatization is a powerful strategy employed to overcome these limitations by chemically modifying the analyte to improve its analytical properties. researchgate.net The primary goals of derivatization in this context are to increase volatility and thermal stability for GC analysis, decrease polarity for better retention in reversed-phase LC, and/or introduce a tag that enhances detectability (e.g., a fluorophore or a group with high ionization efficiency for mass spectrometry). mdpi.comresearchgate.net

A prominent example of this strategy is the derivatization of 4(5)-methylimidazole (4-MeI), a compound structurally related to this compound. Due to its potential presence in foods, sensitive determination methods are required. nih.gov One successful approach involves derivatization with dansyl chloride. mdpi.comnih.gov This reaction targets the secondary amine in the imidazole ring, attaching the bulky, non-polar dansyl group. mdpi.com

The benefits of this derivatization are multifaceted:

Enhanced Chromatographic Retention: The resulting 4-MeI-dansyl derivative is significantly less polar than the parent compound, leading to a longer and more stable retention time on reversed-phase LC columns. nih.gov

Improved Mass Spectrometric Response: The derivatization amplifies the signal response in mass spectrometry, contributing to much lower detection limits. nih.gov

Increased Sensitivity and Lower Quantification Limits: A method combining dansyl chloride derivatization with disperse liquid-liquid micro-extraction (DLLME) and LC-ion trap mass spectrometry (LC-IT-MS) achieved a quantification limit of 0.2 ng/mL for 4-MeI. nih.gov

For GC-MS analysis, a different set of derivatizing agents is required to increase volatility. Reagents such as isobutyl chloroformate have been successfully used for the analysis of 4(5)-MEI, converting the polar analyte into a more volatile derivative suitable for gas chromatography. mdpi.com

The table below outlines a key derivatization strategy and the resulting improvements in analytical performance for a related imidazole compound.

| Derivatization Strategy | Analyte | Derivatizing Agent | Reaction Conditions | Analytical Technique | Improvements in Performance |

| Dansylation | 4(5)-Methylimidazole | Dansyl Chloride | 30 °C for 10 minutes | LC-IT-MS | Significantly extended column retention time; Amplified MS signal response; Achieved linearity of 0.5-300 ng/mL (R² > 0.9991) and a limit of quantification (LOQ) of 0.2 ng/mL. nih.gov |

| Acylation | 4(5)-Methylimidazole | Isobutyl Chloroformate | Not specified | GC-MS | Enables the analysis of the polar imidazole derivative by increasing its volatility for gas chromatography. mdpi.com |

These strategies demonstrate that the selection of an appropriate derivatization agent and method is crucial for developing robust and sensitive analytical procedures for the characterization and quantification of this compound and its derivatives.

Role of 5 Chloromethyl 4 Methyl 1h Imidazole in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of the reactive chloromethyl group on the 4-methyl-1H-imidazole core makes this compound an excellent precursor for the synthesis of complex, fused heterocyclic architectures. The chloromethyl group functions as an electrophilic handle that can participate in both intermolecular and intramolecular cyclization reactions, leading to the formation of polycyclic systems where the imidazole (B134444) ring is annulated with other heterocyclic rings.

This synthetic strategy often involves a two-step process. First, the chloromethyl group reacts with a suitable nucleophile that contains a second reactive site. In a subsequent step, an intramolecular reaction is induced, leading to the formation of a new ring fused to the original imidazole core. This approach is a powerful method for creating novel molecular scaffolds that are of significant interest in drug discovery and materials science. For example, reactions with bifunctional nucleophiles such as amino-thiols or amino-phenols can pave the way for the synthesis of imidazo-thiazole or imidazo-oxazole ring systems, respectively.

The versatility of this approach is demonstrated in the synthesis of various nitrogen-bridgehead heterocycles. While specific examples starting directly from 5-(chloromethyl)-4-methyl-1H-imidazole are specialized, the general principle is well-established in the synthesis of fused imidazoles like imidazo[1,2-a]pyridines, which are constructed from related chloromethyl-heterocyclic precursors. rsc.org This methodology allows for the controlled construction of intricate molecular frameworks that are often difficult to access through other synthetic routes.

Table 1: Potential Fused Heterocyclic Systems via this compound This table illustrates potential synthetic targets based on established reactivity patterns of chloromethylated heterocycles.

| Reactant Type | Intermediate Structure | Fused Heterocyclic System |

| 2-Aminothiophenol | N-((4-methyl-1H-imidazol-5-yl)methyl)benzene-1,2-diamine | Imidazo[1,2-a]benzimidazole |

| 2-Aminopyridine | N-((4-methyl-1H-imidazol-5-yl)methyl)pyridin-2-amine | Imidazo[1,2-a]pyridine |

| 2-Mercaptopyrimidine | 2-(((4-methyl-1H-imidazol-5-yl)methyl)thio)pyrimidine | Imidazo[2,1-b]pyrimidine |

Facilitating the Synthesis of Diverse Imidazole-Containing Molecules

The primary and most widespread application of this compound in organic synthesis is its role as an alkylating agent. The chloromethyl group is highly susceptible to nucleophilic substitution, providing a straightforward method for attaching the (4-methyl-1H-imidazol-5-yl)methyl moiety to a vast range of substrates. This reactivity allows chemists to readily synthesize diverse libraries of imidazole-containing molecules for various applications, particularly in the development of new bioactive agents.

The reaction involves the displacement of the chloride ion by a nucleophile, forming a new carbon-nucleophile bond. A wide variety of nucleophiles can be employed in this transformation, including:

Oxygen Nucleophiles: Alcohols and phenols react to form the corresponding ethers.

Sulfur Nucleophiles: Thiols and thiophenols yield thioethers.

Nitrogen Nucleophiles: Primary and secondary amines, as well as heterocyclic amines, form substituted amines.

This synthetic utility is well-documented for analogous compounds such as 2-(chloromethyl)-1H-benzimidazole, which has been used to create extensive libraries of 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles by reacting it with dithiocarbamates, phenols, and various amines, respectively. researchgate.net Many of these resulting compounds have been investigated for their biological activities, such as fungicidal properties. researchgate.net This highlights the power of using chloromethylated imidazoles as building blocks to explore chemical space and identify new functional molecules.

Table 2: Synthesis of Diverse Imidazole Derivatives This interactive table summarizes the types of molecules synthesized from this compound via nucleophilic substitution.

| Nucleophile Class | Nucleophile Example | Resulting Functional Group | Product Class Example |

| Oxygen (O) | Phenol (B47542) | Ether (-O-CH₂-Im) | 5-(Phenoxymethyl)-4-methyl-1H-imidazole |

| Sulfur (S) | Thiophenol | Thioether (-S-CH₂-Im) | 5-((Phenylthio)methyl)-4-methyl-1H-imidazole |

| Nitrogen (N) | Piperidine | Amine (-N-CH₂-Im) | 5-(Piperidin-1-ylmethyl)-4-methyl-1H-imidazole |

| Carbon (C) | Malonic Ester Enolate | Alkane (-C-CH₂-Im) | Diethyl 2-((4-methyl-1H-imidazol-5-yl)methyl)malonate |

Contribution to the Construction of Supramolecular Assemblies and Advanced Materials

Beyond its role in traditional organic synthesis, this compound is a valuable precursor for the construction of supramolecular assemblies and advanced functional materials. Its contribution in this area is primarily linked to the formation of imidazolium (B1220033) salts and N-heterocyclic carbenes (NHCs), as well as its ability to act as a ligand in coordination chemistry.

Precursors to N-Heterocyclic Carbenes (NHCs): Imidazolium salts are the direct precursors to N-heterocyclic carbenes (NHCs), a class of persistent carbenes that have revolutionized catalysis and materials science. beilstein-journals.orgnih.gov These salts can be synthesized by the N-alkylation of imidazoles. This compound can be transformed into a quaternary imidazolium salt, which can then be deprotonated with a base to generate the corresponding NHC. These NHCs are highly sought after as ligands for transition metals in catalysis, for stabilizing nanoparticles, and as organocatalysts in their own right. researchgate.net

Ligands for Supramolecular Assemblies: The imidazole ring itself is an excellent ligand for a wide range of metal ions due to the coordinating ability of its sp²-hybridized nitrogen atoms. nih.gov This property allows this compound and its derivatives to be incorporated into metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular complexes. nih.gov The chloromethyl group provides a convenient anchor point to attach the imidazole ligand to other molecular components, enabling the design of multifunctional materials with applications in gas storage, separation, and sensing. For instance, coordination complexes of imidazole derivatives with metals like gold (Au) and ruthenium (Ru) have been explored for their potential as anticancer agents. nih.gov

The integration of this versatile building block into polymers or onto surfaces can also be used to create advanced materials with tailored properties, such as modified electrodes or functional resins for catalysis or metal ion sequestration.

Table 3: Applications in Supramolecular Chemistry and Materials Science

| Application Area | Role of this compound | Resulting Structure/Material |

| Catalysis | Precursor to Imidazolium Salts and NHCs | N-Heterocyclic Carbene (NHC) Ligands |

| Supramolecular Chemistry | Ligand for Metal Ions | Metal-Organic Frameworks (MOFs), Coordination Complexes |

| Materials Science | Monomer or Functionalizing Agent | Functional Polymers, Surface-Modified Materials |

Future Research Directions and Emerging Trends for 5 Chloromethyl 4 Methyl 1h Imidazole Research

Development of Sustainable and Environmentally Benign Synthetic Pathways

The future of chemical synthesis for compounds like 5-(chloromethyl)-4-methyl-1H-imidazole will increasingly focus on "green" chemistry principles to minimize environmental impact. researchgate.net Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. researchgate.nettandfonline.com Emerging research directions aim to address these issues by developing more sustainable and eco-friendly approaches. nih.gov

Key areas of development include:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce the need for harsh solvents and prolonged heating. researchgate.netmdpi.com The application of ultrasonic irradiation, in particular, has been shown to enhance the synthesis of various imidazole (B134444) derivatives, often leading to shorter reaction times and higher yields compared to conventional methods. mdpi.comresearchgate.net

Use of Green Solvents and Catalysts: A significant trend is the replacement of conventional organic solvents with more environmentally friendly alternatives like water or ionic liquids. tandfonline.com Ionic liquids are gaining attention as they can act as both solvents and catalysts, are often recyclable, and can lead to high-yield, atom-economical reactions. tandfonline.com Furthermore, the development of reusable catalysts, such as zeolites, can simplify purification processes and reduce waste. nih.gov

Solvent-Free and One-Pot Reactions: Conducting reactions without a solvent or through one-pot multi-component reactions (MCRs) represents a highly efficient and sustainable approach. researchgate.netnih.gov These methods reduce solvent waste, save energy, and can simplify reaction setups and workup procedures. nih.gov

| Synthesis Approach | Key Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net | Potential to accelerate the chlorination or formylation steps in its synthesis. |

| Ultrasound Promotion | Enhanced reaction rates, improved yields, milder conditions. mdpi.comresearchgate.net | Could offer an energy-efficient alternative to traditional heating methods. |

| Ionic Liquids | "Green" solvent, potential catalytic activity, recyclability. tandfonline.com | Could replace volatile organic solvents in the synthesis and subsequent derivatization. |

| Solvent-Free Conditions | Reduced waste, simplified workup, cost-effective. nih.gov | Ideal for industrial-scale production to minimize environmental footprint. |

Discovery of Novel Reactivity Patterns and Unexplored Transformations

While the chloromethyl group is the primary site of reactivity in this compound, the imidazole core itself offers opportunities for novel transformations. Future research will likely focus on uncovering new reaction pathways that go beyond simple nucleophilic substitution at the chloromethyl group.

One promising area is the exploration of ring transformation reactions . For instance, other heterocyclic systems, like oxazoles, have been shown to undergo intramolecular ring transformations to form fused imidazole derivatives. rsc.org Similar strategies could be developed to convert appropriately substituted this compound derivatives into more complex, fused heterocyclic systems.

Another emerging trend is the denitrogenative transformation of related heterocycles , such as 5-amino-1,2,3-triazoles, to yield functionalized 1H-imidazoles. mdpi.com This type of reaction, which involves the opening of a triazole ring, could provide a novel pathway to imidazole derivatives that are not easily accessible through traditional methods. mdpi.com

Advancements in Site-Selective Functionalization Methodologies

A key challenge in imidazole chemistry is achieving site-selective functionalization, particularly direct C-H functionalization, which avoids the need for pre-functionalized starting materials. nih.gov Advances in this area will significantly enhance the synthetic utility of this compound by allowing for precise modification of the imidazole ring.

Recent breakthroughs in transition metal catalysis have enabled the direct C-H arylation and alkenylation of imidazoles . nih.govrsc.orgresearchgate.net Nickel-catalyzed systems, for example, have been developed for the C2-arylation of imidazoles with phenol (B47542) derivatives and chloroarenes. nih.govresearchgate.net The choice of solvent and ligand is crucial for the success of these reactions, with tertiary alcohols often proving to be effective solvents. nih.govresearchgate.net

Future research will likely focus on:

Developing catalysts with higher selectivity for different C-H bonds on the imidazole ring.

Expanding the scope of coupling partners beyond aryl and alkenyl groups.

Achieving site-selective functionalization under milder, more sustainable conditions.

| Functionalization Method | Target Position | Catalytic System (Example) | Significance |

| C-H Arylation | C2-position | Ni(OTf)2/dcype in t-amyl alcohol nih.govresearchgate.net | Allows for the direct introduction of aryl groups without pre-functionalization. nih.gov |

| C-H Alkenylation | C2-position | Ni(OTf)2/dcypt nih.govresearchgate.net | Provides a direct route to C2-vinylimidazoles. |

| para-C-H Halogenation | para-position of N-aryl substituent | N-bromosuccinimide (metal-free) rsc.org | Enables selective halogenation for further derivatization. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis platforms is set to revolutionize the production of fine chemicals and pharmaceuticals. researchgate.net These technologies offer numerous advantages over traditional batch processing, including improved safety, better process control, higher yields, and the potential for rapid reaction optimization. researchgate.net

For a versatile building block like this compound, flow chemistry could be employed for both its synthesis and its subsequent derivatization. A continuous-flow system could allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This can lead to cleaner reactions and easier scale-up.

The future in this area will involve the development of dedicated flow reactors for the synthesis of imidazole derivatives and the integration of these systems with automated platforms for high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery.

Computational Design and Targeted Synthesis of New Derivatives

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. nih.gov In the context of this compound, computational methods can be used to design new derivatives with specific desired properties and to predict their biological activity or material characteristics before they are synthesized in the lab.

Molecular docking studies can be used to predict how new imidazole derivatives will bind to a specific biological target, such as an enzyme or a receptor. nih.govnih.gov This allows for the rational design of more potent and selective inhibitors. For example, computational studies have been used to assess the potential of imidazole derivatives as inhibitors for the SARS-CoV-2 main protease. nih.gov

In addition to predicting biological activity, computational tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new compounds. nih.gov This early-stage assessment can help to identify promising drug candidates and to deprioritize compounds that are likely to have poor pharmacokinetic profiles.

The targeted synthesis of these computationally designed molecules, often employing the advanced synthetic methodologies discussed in the preceding sections, will be a key driver of innovation in the application of this compound.

Q & A

What are the recommended methods for synthesizing 5-(chloromethyl)-4-methyl-1H-imidazole, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of this compound typically involves multi-step reactions, such as cyclocondensation of α-aminoketones with aldehydes or nitriles. For example, substituted imidazoles are synthesized via one-pot tandem reactions using hydrazine derivatives, aldehydes, and ammonium acetate under reflux conditions . Optimization strategies include:

- Catalyst Selection : Use of acetic acid or iodine as catalysts to enhance cyclization efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Maintaining 80–100°C prevents side reactions like decomposition of the chloromethyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Basic Research Question

Characterization relies on 1H/13C NMR , mass spectrometry (MS) , and FTIR :

- 1H NMR : The chloromethyl (–CH2Cl) group appears as a singlet or multiplet at δ 4.5–5.0 ppm. The imidazole ring protons resonate between δ 7.0–8.5 ppm, with splitting patterns indicating substitution .

- 13C NMR : The chloromethyl carbon appears at δ 40–45 ppm, while the imidazole carbons range from δ 120–140 ppm .

- MS : Molecular ion peaks ([M+H]+) should match the theoretical molecular weight (e.g., 144.59 g/mol for C5H7ClN2) .

- FTIR : Stretching vibrations for C–Cl (650–750 cm⁻¹) and N–H (3100–3500 cm⁻¹) confirm functional groups .

What safety precautions are necessary when handling this compound, given its reactivity and potential hazards?

Basic Research Question

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

- Toxicity : 4-Methylimidazole derivatives are classified as Group 2B carcinogens (IARC). Limit exposure via proper ventilation and monitoring .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

How can researchers resolve discrepancies in reported melting points or NMR data for this compound derivatives across different studies?

Advanced Research Question

Discrepancies often arise from polymorphism , solvent residues , or tautomeric equilibria . Mitigation strategies include:

- Recrystallization : Use solvents like ethanol/water to obtain pure crystalline forms. For example, 4-methylimidazole derivatives show melting point variations (±5°C) depending on recrystallization methods .

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to stabilize tautomers and reduce solvent effects in NMR .

- X-ray Crystallography : Resolve structural ambiguities (e.g., chloromethyl orientation) via single-crystal analysis .

Table 1 : Reported Melting Points for Analogous Compounds

| Compound | Melting Point (°C) | Source |

|---|---|---|

| 4-(Chloromethyl)-2-phenylthiazole | 49–50 | |

| 5-Methylimidazole-4-methanol HCl | 115–116 | |

| 2,4,5-Triphenylimidazole | 119–120 |

What strategies can be employed to functionalize the chloromethyl group in this compound for targeted drug synthesis?

Advanced Research Question

The chloromethyl group serves as a versatile handle for nucleophilic substitution or cross-coupling reactions :

- Alkylation : React with amines (e.g., benzylamine) to form quaternary ammonium salts, enhancing water solubility .

- Suzuki Coupling : Replace Cl with aryl/heteroaryl groups using Pd catalysts for bioactive derivatives (e.g., antitumor agents) .

- Click Chemistry : Azide-alkyne cycloaddition to attach fluorescent tags or biotin for imaging studies .

- Hydrolysis : Convert to hydroxymethyl (–CH2OH) under basic conditions (NaOH/EtOH), enabling further oxidation to carboxylic acids .

How does the presence of the chloromethyl group influence the tautomeric equilibria and electronic properties of 4-methylimidazole derivatives?

Advanced Research Question

The chloromethyl group alters tautomer stability and electron density on the imidazole ring:

- Tautomerism : In 4-methylimidazoles, the 1H-tautomer is favored due to steric hindrance from the methyl group. Chloromethyl substitution at C5 stabilizes the 3H-tautomer via inductive effects, as shown by NMR chemical shifts .

- Electronic Effects : The electron-withdrawing Cl atom reduces pKa of the imidazole NH (≈6.5 vs. 7.1 for unsubstituted analogs), affecting protonation in biological systems .

- Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict charge distribution and reactivity sites for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.